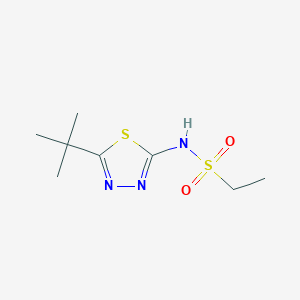
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide, also known as BCT-197, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-197 is a sulfonamide derivative that has shown promising results in various preclinical studies, suggesting its potential use in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors and is involved in tumor growth and metastasis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has also been shown to inhibit the activity of sodium-hydrogen exchanger-1 (NHE-1), a protein that is involved in the regulation of intracellular pH and cell volume. Inhibition of NHE-1 has been shown to reduce inflammation and improve cardiac function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to have various biochemical and physiological effects. In cancer, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular diseases, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit cardiac fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is its ability to inhibit the activity of CAIX, which is overexpressed in various tumors. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide a potential therapeutic agent for the treatment of cancer. Another advantage of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is its ability to inhibit the activity of NHE-1, which is involved in the regulation of intracellular pH and cell volume. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide a potential therapeutic agent for the treatment of inflammation and cardiovascular diseases. However, one of the limitations of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is its poor solubility in water, which can affect its bioavailability and limit its use in clinical settings.
Orientations Futures
There are several future directions for the research and development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide. One direction is to further investigate the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide and its potential use in the treatment of other diseases. Another direction is to develop more efficient synthesis methods for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide to improve its bioavailability and reduce its cost. Additionally, future research can focus on developing novel formulations of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide that can improve its solubility and bioavailability. Finally, clinical trials can be conducted to evaluate the safety and efficacy of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide in humans.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified using column chromatography.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been extensively studied in various preclinical models, including cancer, inflammation, and cardiovascular diseases. In cancer, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. In inflammation, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular diseases, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to improve cardiac function and reduce myocardial infarction size, suggesting its potential use in the treatment of heart failure.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S2/c1-5-15(12,13)11-7-10-9-6(14-7)8(2,3)4/h5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPWXXQJKVIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NN=C(S1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

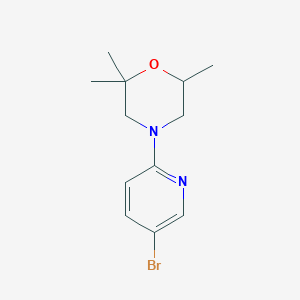
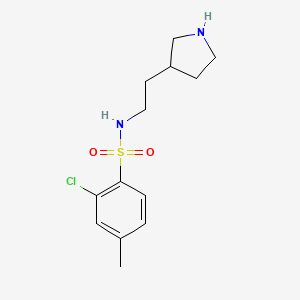
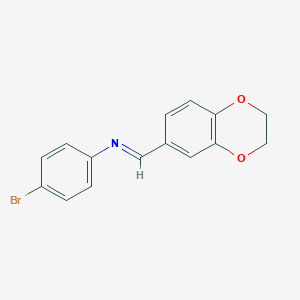
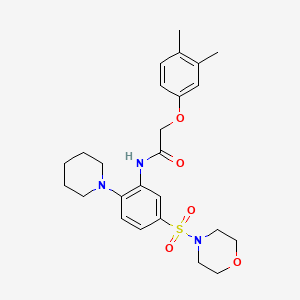
![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)
![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)
![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)